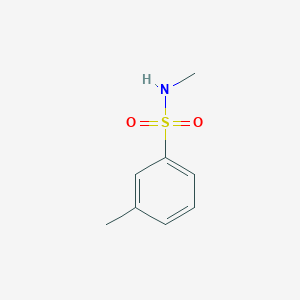

N,3-Dimethylbenzenesulfonamide

説明

N,3-Dimethylbenzenesulfonamide (C₈H₁₁NO₂S) is a sulfonamide derivative featuring a benzene ring substituted with a methyl group at the meta position (C3) and a methyl group attached to the sulfonamide nitrogen. This compound is synthesized via nucleophilic substitution between a benzenesulfonyl chloride derivative and a methylamine source under basic conditions. Its structure imparts moderate polarity, influencing solubility in organic solvents and thermal stability.

特性

IUPAC Name |

N,3-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-7-4-3-5-8(6-7)12(10,11)9-2/h3-6,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJVRTGOWHNMOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

N,3-Dimethylbenzenesulfonamide can be synthesized through several methods. One common synthetic route involves the reaction of 3-methylbenzenesulfonyl chloride with dimethylamine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of N,3-Dimethylbenzenesulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

化学反応の分析

Types of Reactions

N,3-Dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon and solvents such as ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

科学的研究の応用

N,3-Dimethylbenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Industry: It is utilized in the production of dyes, pharmaceuticals, and agrochemicals.

作用機序

The mechanism of action of N,3-Dimethylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit carbonic anhydrase enzymes, which play a role in tumor growth and survival. The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its antiproliferative effects .

類似化合物との比較

Substituent Position and Electronic Effects

Key Insights :

- Substituent Position : The meta-methyl group in N,3-Dimethylbenzenesulfonamide minimizes steric clash compared to ortho-substituted analogs like N-(2,3-Dimethylphenyl)benzenesulfonamide, which exhibit restricted rotation due to proximity of substituents .

- Electronic Effects : Bromine in 3-Bromo-N,5-dimethylbenzenesulfonamide lowers the pKa of the sulfonamide proton, enhancing reactivity in nucleophilic substitutions compared to methyl-substituted analogs .

Functional Group Modifications

Key Insights :

- Trifluoromethyl Groups : The electron-withdrawing CF₃ group in increases electrophilicity, making the compound a candidate for kinase inhibition studies.

- Dimeric Structures: The ethylene-bridged dimer in exhibits a 2D hydrogen-bonded network in crystals, contrasting with the monomeric structure of N,3-Dimethylbenzenesulfonamide.

Key Insights :

- Antimicrobial Applications : Quaternary ammonium derivatives (e.g., ) show enhanced surface activity compared to N,3-Dimethylbenzenesulfonamide due to cationic charge.

生物活性

N,3-Dimethylbenzenesulfonamide, a sulfonamide compound, has garnered interest for its potential biological activities. This article will delve into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of N,3-Dimethylbenzenesulfonamide

N,3-Dimethylbenzenesulfonamide has the molecular formula C9H11N1O2S and a molecular weight of 197.26 g/mol. This compound is part of a larger class of sulfonamides known for their diverse biological activities, including antimicrobial and antitumor properties.

The biological activity of N,3-Dimethylbenzenesulfonamide is primarily attributed to its ability to inhibit specific enzymes and interact with various molecular targets. The mechanisms include:

- Enzyme Inhibition : The compound acts as a competitive inhibitor for certain enzymes by binding to their active sites, thereby preventing substrate interaction and catalysis.

- Antimicrobial Activity : N,3-Dimethylbenzenesulfonamide exhibits significant antibacterial properties against various gram-positive bacteria.

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest.

1. Antimicrobial Activity

Research indicates that N,3-Dimethylbenzenesulfonamide demonstrates notable antimicrobial efficacy. In vitro studies have shown its effectiveness against several bacterial strains.

2. Antitumor Activity

In vitro assays have demonstrated that N,3-Dimethylbenzenesulfonamide can inhibit the growth of various cancer cell lines. The mechanism involves inducing apoptosis and causing cell cycle arrest at specific phases.

3. Enzyme Interaction Studies

Detailed kinetic analyses reveal that N,3-Dimethylbenzenesulfonamide functions as a competitive inhibitor for certain enzymes, offering insights into its therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activity of N,3-Dimethylbenzenesulfonamide:

- Antitumor Studies : A study involving various cancer cell lines reported an IC50 value indicating the concentration required to inhibit cell growth by 50%. The compound was found to induce apoptosis in treated cells.

- Antibacterial Efficacy : The compound showed significant antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

- Enzyme Interaction Studies : Kinetic studies indicated that N,3-Dimethylbenzenesulfonamide acts as a competitive inhibitor for enzymes involved in metabolic pathways associated with cancer progression.

Comparative Analysis

To better understand the significance of N,3-Dimethylbenzenesulfonamide's biological activity, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Amino-n,n-dimethylbenzenesulfonamide | C8H11N2O2S | Limited enzyme inhibition |

| 4-Amino-3-bromo-n,n-dimethylbenzenesulfonamide | C8H11BrN2O2S | Similar antimicrobial properties |

| 4-Amino-3-chloro-n,n-dimethylbenzenesulfonamide | C8H11ClN2O2S | Varying reactivity; potential enzyme inhibitor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。